

A Comparative Analysis of the Pharmacokinetic Profiles of Fluralaner and Fluralaner Analogue-2

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Compound of Interest

Compound Name: *Fluralaner analogue-2*

Cat. No.: *B8822562*

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An in-depth guide for researchers and drug development professionals on the pharmacokinetic properties of the novel isoxazoline, Fluralaner. This guide provides a comprehensive summary of its absorption, distribution, metabolism, and excretion (ADME) profile, supported by experimental data and methodologies. A comparative profile for "**Fluralaner analogue-2**" could not be provided as no publicly available data exists for a compound under this designation.

Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline class of compounds. It is a potent inhibitor of the arthropod nervous system, acting as an antagonist of ligand-gated chloride channels (GABA and glutamate receptors).[1][2] This mode of action results in paralysis and death of ectoparasites such as fleas and ticks.[1] Extensive research has characterized the pharmacokinetic profile of Fluralaner, revealing properties that contribute to its prolonged efficacy after a single administration.[3]

Quantitative Pharmacokinetic Data for Fluralaner

The following table summarizes the key pharmacokinetic parameters of Fluralaner from various studies conducted in dogs. These studies highlight the compound's rapid absorption and long systemic persistence.

Pharmacokinetic Parameter	Oral Administration (Chewable Tablet)	Intravenous Administration	Topical Administration
Dose	25 mg/kg body weight	12.5 mg/kg body weight	25 mg/kg body weight
Maximum Plasma Concentration (C _{max})	~1500 ng/mL (fed) / ~700 ng/mL (fasted)	Not Applicable	Plasma plateau observed
Time to Maximum Plasma Concentration (T _{max})	~1 day	Not Applicable	7 - 63 days
Area Under the Curve (AUC)	Increased by a factor of 2.5 in fed dogs	Not Applicable	Dose-proportional increase
Elimination Half-Life (t _{1/2})	12 - 15 days	15.1 days	15.4 days
Mean Residence Time (MRT)	15 - 20 days	20.2 days	26.5 days
Volume of Distribution (V _z)	Not Reported	3.1 L/kg	3.2 L/kg
Clearance (Cl)	Not Reported	0.14 L/kg/day	0.15 L/kg/day

Note: Data presented is primarily from studies in Beagle dogs.[3][4][5][6] The bioavailability of orally administered Fluralaner is significantly increased when administered with food.[5][6]

Experimental Protocols

The pharmacokinetic parameters presented above were determined through a series of well-defined experimental studies. The methodologies employed in these key studies are detailed below.

1. Study Design for Oral and Intravenous Administration in Dogs:[3]

- Animals: Healthy Beagle dogs, aged 1-2 years and weighing between 7.8-11.4 kg, were used in the study.[3]

- Dosing:
 - Oral Administration: Dogs were administered Fluralaner chewable tablets at target doses of 12.5, 25, or 50 mg/kg body weight.[3]
 - Intravenous Administration: A solution of Fluralaner was administered intravenously at a dose of 12.5 mg/kg body weight.[3]
- Sample Collection: Blood samples were collected from the jugular vein at multiple time points up to 112 days post-administration.[3]
- Bioanalytical Method: Plasma concentrations of Fluralaner were quantified using a validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method. The lower limit of quantification (LLOQ) was 10.0 ng/mL.[3]
- Pharmacokinetic Analysis: Non-compartmental methods were used to calculate the pharmacokinetic parameters using WinNonlin® software.[3]

2. Study Design for Topical Administration in Dogs:[4]

- Animals: A total of 24 healthy dogs were included in the study.
- Dosing: Fluralaner was applied topically at three different dose levels, with the mid-dose being the minimum recommended dose. An additional group received an intravenous dose. [4]
- Sample Collection: Plasma samples were collected for up to 112 days.[4]
- Bioanalytical Method: Fluralaner concentrations in plasma were determined using a validated HPLC-MS/MS method.[4]
- Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods.[4]

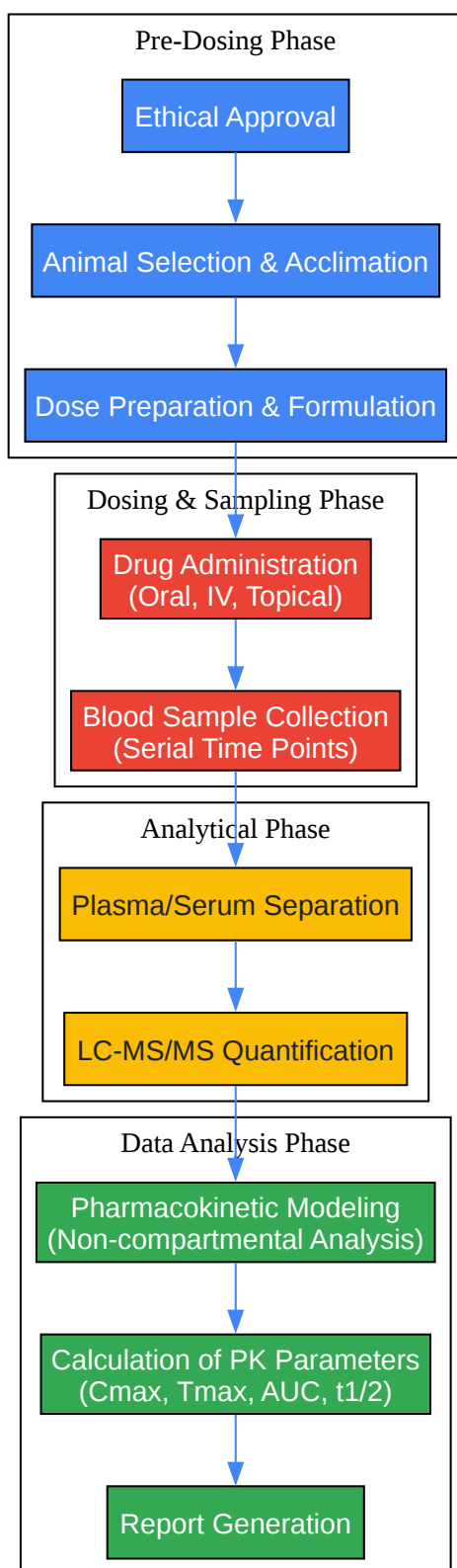
3. Food-Effect Study on Oral Administration in Dogs:[5]

- Animals: Twelve healthy Beagle dogs were divided into two groups: fasted and fed.[5]

- Dosing: A single oral dose of 25 mg/kg body weight of Fluralaner in a chewable tablet was administered to both groups. The fed group received food shortly before dosing.[5]
- Sample Collection: Blood samples were collected at various time points up to 91 days.[5]
- Pharmacokinetic Analysis: The impact of food was assessed by comparing the mean AUC and Cmax between the fed and fasted groups.[5]

Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study, from the initial stages of animal selection and dosing to the final data analysis.



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A generalized workflow for a pharmacokinetic study.

In conclusion, Fluralaner exhibits a pharmacokinetic profile characterized by rapid absorption, extensive distribution, and a remarkably long elimination half-life, which underpins its prolonged duration of action against ectoparasites. The oral bioavailability of Fluralaner is notably enhanced in the presence of food, a crucial consideration for its clinical application. Further research into novel analogues of Fluralaner will be necessary to understand how structural modifications may influence these pharmacokinetic properties.

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